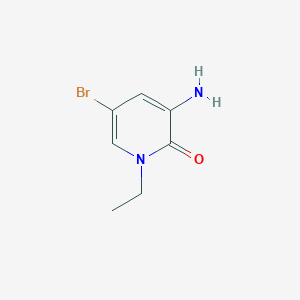

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-aminopyridin-2(1H)-one derivatives, including those with bromo substituents, has been explored in the context of developing HIV-1 reverse transcriptase inhibitors. One study describes the synthesis of a series of these derivatives, highlighting two compounds that showed potent antiviral activity and were selected for clinical trials . Another paper discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, showcasing different reaction conditions to achieve the desired products . Additionally, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was reported, which is a moiety of a potent receptor antagonist .

Molecular Structure Analysis

The molecular structure of a related compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The study provided detailed insights into the crystal structure and theoretical calculations that were in good agreement with the experimental data . Another study reported the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, which was determined by X-ray diffraction, revealing an orthorhombic space group and the presence of hydrogen bonds forming a three-dimensional network .

Chemical Reactions Analysis

The reactivity of bromine atoms in brominated pyridines was investigated, leading to the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. This study demonstrated the conversion of dibromopyridine to bromoethoxypyridine, followed by interaction with ammonia and acetylation . The synthesis of 2-amino-5-ethoxypyridine was also explored, indicating that the direct bromination route was not feasible due to side reactions, and an alternative route via nitropyridine was suggested .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of functional groups. For instance, the presence of bromo and amino groups in the pyridine ring can significantly influence the compound's reactivity, solubility, and potential biological activity. The studies provided insights into the synthesis and structural analysis, but detailed physical and chemical properties such as melting points, solubility, and stability were not explicitly discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Development

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one has been utilized in the chemical synthesis of various compounds. For instance, it has been used in the synthesis of 2‐amino‐5‐ethoxypyridine, highlighting the challenges in the preparation due to side-reactions when attempting to replace the bromine atom with an ethoxyl group (Hertog et al., 2010). Additionally, the compound has been part of a reinvestigation into the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, where it was discovered that the intended product is actually the isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010).

Supramolecular Chemistry and Molecular Self-assembly

In supramolecular chemistry, the compound has been studied for its role in molecular self-assembly, particularly with a focus on C–H⋯Br–C, C–Br⋯Br–C, and C–Br⋯N bonding interactions in the structure of pyridine-containing dyes. The intricate bonding interactions play a vital role in forming supramolecular architectures, which is a fundamental aspect in the design of molecular materials (Safin et al., 2016).

Crystallography and Structural Analysis

In crystallography, 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one has been part of studies to understand the structural properties of related compounds. It's mentioned in the context of analyzing the hydrogen-bonding patterns of active pharmaceutical ingredients and their model systems, contributing to the fundamental understanding of the behavior of Cl and Br atoms within crystal packing (Gerhardt & Bolte, 2016).

Eigenschaften

IUPAC Name |

3-amino-5-bromo-1-ethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYSBRANOZFOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)